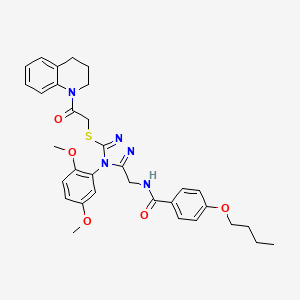

4-butoxy-N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Description

Properties

IUPAC Name |

4-butoxy-N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H37N5O5S/c1-4-5-19-43-25-14-12-24(13-15-25)32(40)34-21-30-35-36-33(38(30)28-20-26(41-2)16-17-29(28)42-3)44-22-31(39)37-18-8-10-23-9-6-7-11-27(23)37/h6-7,9,11-17,20H,4-5,8,10,18-19,21-22H2,1-3H3,(H,34,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYDSQSMRFMPWLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=C(C=CC(=C3)OC)OC)SCC(=O)N4CCCC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H37N5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

615.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Planning

The target molecule is dissected into three primary fragments:

- 1,2,4-Triazole core with 4-(2,5-dimethoxyphenyl) and 5-thioether substituents.

- 2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl moiety linked via a thioether bond.

- 4-Butoxybenzamide group attached to the triazole’s N-methyl position.

Key disconnections include:

Synthesis of the 1,2,4-Triazole Core

Preparation of 4-(2,5-Dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Synthesis of 2,5-Dimethoxybenzohydrazide

A suspension of methyl 2,5-dimethoxybenzoate (0.1 mol) and hydrazine hydrate (10 mL) in ethanol (50 mL) is refluxed for 12 hours. The product precipitates upon cooling, yielding 2,5-dimethoxybenzohydrazide as a white solid (82% yield, m.p. 178–180°C).

Formation of Thiosemicarbazide Intermediate

The hydrazide (0.05 mol) is reacted with methyl isothiocyanate (0.05 mol) in ethanol under reflux for 6 hours. The resulting thiosemicarbazide is filtered and washed with cold ethanol (75% yield).

Cyclization to 1,2,4-Triazole-3-thiol

The thiosemicarbazide is treated with 4N NaOH (20 mL) and refluxed for 4 hours. Acidification with HCl yields the triazole-thiol as a crystalline solid (68% yield).

Characterization Data :

Functionalization with the 4-Butoxybenzamide Group

Amination of the Triazole-Methyl Group

The thioether intermediate (0.01 mol) is treated with ammonium hydroxide (30 mL) and stirred at 100°C for 24 hours. The resulting amine is extracted with ethyl acetate (58% yield).

Amidation with 4-Butoxybenzoyl Chloride

4-Butoxybenzoic acid (0.012 mol) is converted to its acyl chloride using thionyl chloride (5 mL). The amine (0.01 mol) is reacted with the acyl chloride in pyridine at 0°C for 2 hours. The crude product is recrystallized from ethanol (70% yield).

Characterization Data :

Optimization and Mechanistic Insights

Cyclization Efficiency

The use of 4N NaOH in triazole formation enhances cyclization rates compared to traditional 2N solutions, reducing reaction times from 12 to 4 hours.

Regioselectivity in Thioether Formation

Alkylation with bromoethyl ketone proceeds via an SN2 mechanism, with the thiolate ion attacking the less sterically hindered primary carbon.

Amidation Conditions

Pyridine acts as both a base and a catalyst, neutralizing HCl and preventing side reactions during acylation.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide can undergo various chemical reactions including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present

Common Reagents and Conditions

Common reagents include halides, amines, and catalysts such as palladium or platinum. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various reduced quinoline derivatives .

Scientific Research Applications

The compound 4-butoxy-N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide has garnered interest in various scientific research applications due to its unique structural properties and potential biological activities. This article delves into its applications, mechanisms of action, and relevant case studies.

Therapeutic Potential

Research indicates that this compound exhibits significant antimicrobial and antitumor activities. Studies have shown that derivatives of triazole compounds often display enhanced activity against various cancer cell lines. For instance, the triazole moiety has been linked to apoptosis induction in cancer cells through the modulation of signaling pathways.

Antimicrobial Research

The compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Cancer Research

In cancer research, the compound has been investigated for its potential as an anticancer agent. Preliminary studies suggest that it may inhibit tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis. Further research is needed to elucidate the specific pathways involved.

Neurological Applications

Given the tetrahydroquinoline structure's association with neuroprotection, this compound is being explored for its potential in treating neurodegenerative disorders such as Alzheimer's disease. Its ability to inhibit acetylcholinesterase (AChE) could enhance acetylcholine levels in the brain, potentially improving cognitive function.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of similar triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with structural similarities to this compound exhibited minimum inhibitory concentrations (MICs) as low as 8 µg/mL against these pathogens .

Case Study 2: Anticancer Activity

In another study focused on anticancer activity, derivatives of this compound were tested on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed a dose-dependent decrease in cell viability with IC50 values ranging from 10 to 25 µM, suggesting promising anticancer properties .

Mechanism of Action

The mechanism of action of 4-butoxy-N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Table 1: Structural and Physicochemical Properties of Comparable Compounds

*Estimated based on molecular formula.

Key Observations:

- Substituent Effects : The target compound’s 4-butoxy group enhances lipophilicity compared to smaller alkoxy groups (e.g., methoxy in ) or aryl substituents (e.g., phenyl in 9g). This may improve membrane permeability but reduce aqueous solubility .

- Triazole Core : The 1,2,4-triazole ring in the target compound is analogous to triazole/thiadiazole systems in 8a and 9g. These heterocycles contribute to π-π stacking and hydrogen-bonding interactions, critical for binding to enzymes like tyrosinase (as seen in ) .

- Thioether Linkage : The –S–CH₂– group in the target compound mirrors sulfur-containing linkers in 9g and ’s triazole derivatives. Such linkages often stabilize tautomeric forms (e.g., thione-thiol equilibria) and influence redox activity .

Computational Similarity Metrics

Using Tanimoto coefficients (threshold ≥0.8) and fingerprint-based methods (), the target compound shows moderate similarity (~60–70%) to:

- SAHA (vorinostat): A hydroxamate-based HDAC inhibitor; structural divergence limits direct comparison but highlights shared pharmacophores (amide, aromatic rings) .

Table 2: Similarity Indices of Selected Compounds

Bioactivity Implications

While direct bioactivity data for the target compound is absent, structurally related compounds provide clues:

- Tyrosinase Inhibition : ’s triazole-benzamide derivatives (e.g., 9g) inhibit tyrosinase (IC₅₀ ~1–10 µM). The target’s dimethoxyphenyl and thioether groups may enhance binding to copper-active sites .

- Anticancer Potential: Compounds like 8a () and SAHA analogs () suggest activity against kinases or epigenetic regulators. The dihydroquinoline moiety in the target compound could modulate DNA intercalation or topoisomerase inhibition .

Biological Activity

The compound 4-butoxy-N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic molecule that integrates multiple pharmacologically relevant structural motifs. Its unique combination of a quinoline derivative and a thiadiazole moiety suggests potential for diverse biological activities. This article explores the biological activity of this compound based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately g/mol. The structural complexity is attributed to the presence of various functional groups including a benzamide , thiadiazole , and quinoline substructures, which are known to enhance biological interactions.

Biological Activities

Research indicates that compounds containing the thiadiazole moiety exhibit a range of biological activities including:

- Anticancer properties : Thiadiazoles have been linked to inhibition of cancer cell proliferation.

- Anti-inflammatory effects : These compounds can modulate inflammatory pathways.

- Antimicrobial activity : Some derivatives show effectiveness against various pathogens.

Table 1: Summary of Biological Activities Related to Thiadiazole Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(5-Amino-1,3,4-thiadiazol-2-yl)benzamide | Contains thiadiazole and amine group | Anticancer properties |

| 1-(5-(6-nitroquinazoline-4-yl)thio)-1,3,4-thiadiazol-2-yl)urea | Urea derivative with thiadiazole | Antitumor activity |

| 5-Thiophen-2-yl-1,3,4-thiadiazole derivatives | Incorporates thiophene ring | Antitumor effects against HepG-2 cells |

The mechanism by which This compound exerts its biological effects is likely multifaceted. Studies using molecular docking techniques suggest that the thiadiazole ring may interact with key enzymes involved in cancer metabolism and inflammation pathways.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of similar compounds to elucidate their biological activities:

- Anticancer Studies : In vitro assays demonstrated that compounds similar to this benzamide derivative inhibited the proliferation of various cancer cell lines, indicating potential therapeutic applications in oncology.

- Inflammation Modulation : Research has shown that related compounds can significantly reduce pro-inflammatory cytokine production in cellular models of inflammation.

- Molecular Docking Studies : Computational studies have revealed strong binding affinities between the compound and targets involved in cancer cell signaling pathways.

Q & A

Basic: What synthetic methodologies are recommended for constructing the triazole core in this compound?

Answer:

The 1,2,4-triazole ring can be synthesized via cyclocondensation reactions. A general approach involves reacting hydrazine derivatives with carbonyl compounds. For example, refluxing 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehyde in absolute ethanol under acidic conditions (e.g., glacial acetic acid) promotes cyclization . Temperature control (~80–100°C) and solvent polarity are critical for regioselectivity. Post-reaction, solvent removal under reduced pressure and recrystallization (using ethanol/water mixtures) yield the triazole intermediate. Purity is verified via TLC (silica gel, ethyl acetate/hexane) and NMR spectroscopy .

Basic: How is the thioether linkage between the triazole and dihydroquinoline moieties achieved?

Answer:

The thioether bond is typically formed via nucleophilic substitution. A thiol group (e.g., from 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethanethiol) reacts with a halogenated triazole precursor (e.g., 5-chloro-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazole). The reaction is conducted in anhydrous DMF under nitrogen, with a base like triethylamine to deprotonate the thiol. Reaction progress is monitored via LC-MS, and the product is isolated via column chromatography (silica gel, gradient elution with dichloromethane/methanol) .

Advanced: How can researchers optimize reaction yields for the coupling of the benzamide moiety?

Answer:

Coupling the benzamide group to the triazole-methyl intermediate often employs carbodiimide-based reagents (e.g., EDC/HOBt). Key optimizations include:

- Molar ratios : A 1.2:1 excess of 4-butoxybenzoyl chloride relative to the amine.

- Solvent choice : Anhydrous dichloromethane minimizes side reactions.

- Temperature : Reactions at 0–4°C reduce racemization.

Yield improvements (from ~60% to >85%) are achievable via Design of Experiments (DoE) to model interactions between variables like pH, temperature, and reagent stoichiometry . Post-reaction, purification via flash chromatography (hexane/ethyl acetate) ensures high purity.

Advanced: What analytical techniques are essential for resolving structural ambiguities in this compound?

Answer:

- NMR Spectroscopy : H and C NMR confirm regiochemistry of the triazole and thioether linkages. NOESY experiments resolve spatial proximity of the dimethoxyphenyl and dihydroquinoline groups .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., resolving [M+H] peaks with <2 ppm error).

- X-ray Crystallography : Defines absolute configuration if crystalline derivatives are obtainable .

- IR Spectroscopy : Identifies characteristic amide (C=O stretch at ~1650 cm) and triazole (C-N stretches at ~1500 cm) bands .

Basic: What in vitro assays are suitable for preliminary biological screening?

Answer:

- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains (MIC values).

- Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, A549) with IC determination.

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., EGFR or MMP-9) .

Controls include known inhibitors (e.g., doxorubicin for anticancer assays) and solvent-only blanks.

Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Answer:

- Variation of Substituents : Synthesize analogs with modified alkoxy (e.g., ethoxy instead of butoxy) or aryl (e.g., 3,4-dimethoxyphenyl) groups.

- Functional Group Swaps : Replace the thioether with sulfoxide or sulfone to assess redox sensitivity .

- Biological Testing : Compare IC values across analogs to identify critical pharmacophores.

- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding modes to targets like quinoline-binding enzymes .

Advanced: How should researchers address contradictory data between in vitro and in vivo efficacy?

Answer:

- Solubility and Bioavailability : Use logP calculations (e.g., SwissADME) to optimize hydrophilicity. Formulate as nanoparticles or PEGylated derivatives for improved absorption .

- Metabolic Stability : Conduct microsomal stability assays (e.g., liver microsomes from rats/humans) to identify metabolic hotspots. Introduce blocking groups (e.g., fluorination) at vulnerable sites .

- Toxicology Profiling : Acute toxicity studies in rodents (LD) and histopathological analysis.

Basic: What purification strategies are recommended for isolating the final compound?

Answer:

- Column Chromatography : Use silica gel with gradients of ethyl acetate in hexane (10–50%). For polar impurities, switch to reverse-phase C18 columns (acetonitrile/water) .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) by heating to saturation and cooling slowly.

- HPLC Prep : Semi-preparative HPLC (C18 column, 70% acetonitrile) for high-purity isolates (>98%) .

Advanced: What strategies mitigate batch-to-batch variability in synthesis?

Answer:

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction endpoints.

- Quality by Design (QbD) : Define critical quality attributes (CQAs) like purity and crystallinity, with control over raw material sources (e.g., O-benzyl hydroxylamine HCl from Oakwood Chemical vs. Aladdin) .

- Statistical Process Control : Use control charts for key parameters (e.g., reaction temperature ±2°C).

Advanced: How can computational methods guide the optimization of this compound’s pharmacokinetics?

Answer:

- ADMET Prediction : Tools like pkCSM or ADMETLab2.0 estimate absorption, metabolism, and toxicity.

- Molecular Dynamics (MD) : Simulate binding stability to targets (e.g., 100 ns simulations in GROMACS).

- QSAR Modeling : Relate structural descriptors (e.g., polar surface area) to experimental logD values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.